1-Chloro-4-(2,2-diethoxyethyl)benzene

Catalog No.
S14679632
CAS No.
93774-88-0
M.F
C12H17ClO2
M. Wt
228.71 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Chloro-4-(2,2-diethoxyethyl)benzene

CAS Number

93774-88-0

Product Name

1-Chloro-4-(2,2-diethoxyethyl)benzene

IUPAC Name

1-chloro-4-(2,2-diethoxyethyl)benzene

Molecular Formula

C12H17ClO2

Molecular Weight

228.71 g/mol

InChI

InChI=1S/C12H17ClO2/c1-3-14-12(15-4-2)9-10-5-7-11(13)8-6-10/h5-8,12H,3-4,9H2,1-2H3

InChI Key

XQJLVRNBVMPCFE-UHFFFAOYSA-N

Canonical SMILES

CCOC(CC1=CC=C(C=C1)Cl)OCC

1-Chloro-4-(2,2-diethoxyethyl)benzene is an organic compound characterized by a benzene ring substituted with a chloro group at the para position and a 2,2-diethoxyethyl group. This compound belongs to the class of chlorinated aromatic hydrocarbons and is notable for its unique structural features, which influence its chemical reactivity and biological interactions.

  • Oxidation: This compound can be oxidized to form ketones or carboxylic acids. Common oxidizing agents include potassium permanganate and chromium trioxide.
  • Reduction: Reduction can convert the chloro group to an alkane or alcohol using reducing agents such as lithium aluminum hydride.
  • Substitution: The diethoxyethyl group can undergo nucleophilic substitution reactions under appropriate conditions, allowing for the introduction of different functional groups.

Several methods exist for synthesizing 1-chloro-4-(2,2-diethoxyethyl)benzene:

  • Electrophilic Aromatic Substitution: This method involves the reaction of 4-(2,2-diethoxyethyl)phenol with thionyl chloride to introduce the chloro group.

    Reaction:
    text
    C6H4(OH)(C2H5O) + SOCl2 → C6H4Cl(C2H5O) + HCl + SO2
  • Direct Halogenation: The compound can also be synthesized through direct halogenation of 4-(2,2-diethoxyethyl)benzene using chlorine gas in the presence of a catalyst.

1-Chloro-4-(2,2-diethoxyethyl)benzene has several applications:

  • Chemical Intermediate: It serves as a precursor for synthesizing more complex organic molecules.
  • Research Tool: The compound is utilized in studies involving enzyme interactions and metabolic pathways.
  • Material Science: It contributes to the development of advanced materials with tailored properties such as increased stability and reactivity.

Interaction studies indicate that 1-chloro-4-(2,2-diethoxyethyl)benzene may exhibit endocrine-disrupting properties similar to other chlorinated compounds. Research suggests that chlorinated aromatic compounds can affect thyroid hormone levels and other metabolic processes in animal models . Further studies are needed to elucidate its specific interactions at the molecular level.

Several compounds share structural similarities with 1-chloro-4-(2,2-diethoxyethyl)benzene. Here are some notable examples:

Compound NameStructureUnique Features
1-Chloro-3-(2,2-diethoxyethyl)benzeneStructureDifferent position of chloro group affects reactivity
1-Chloro-4-(chloromethyl)benzeneStructureContains a chloromethyl group instead of diethoxyethyl
1-Chloro-4-(trifluoromethyl)benzeneStructureTrifluoromethyl group enhances lipophilicity
1-Chloro-4-(difluoromethyl)benzeneStructureContains difluoromethyl group affecting properties

Uniqueness

The uniqueness of 1-chloro-4-(2,2-diethoxyethyl)benzene lies in the specific arrangement of its substituents on the benzene ring. The combination of a chloro group and a diethoxyethyl side chain provides distinct chemical reactivity and potential biological activity not found in its isomers or analogs.

This compound's synthesis, applications, and interactions highlight its significance in both chemical research and potential industrial applications. Further exploration into its biological effects could provide valuable insights into its safety and efficacy in various contexts.

XLogP3

3.4

Hydrogen Bond Acceptor Count

2

Exact Mass

228.0917075 g/mol

Monoisotopic Mass

228.0917075 g/mol

Heavy Atom Count

15

Dates

Last modified: 08-10-2024

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